Cas no 131206-45-6 (Acetamide,2-bromo-N-[(4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)methyl]-,(S)- (9CI))

Acetamide,2-bromo-N-[(4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)methyl]-,(S)- (9CI) structure
131206-45-6 structure
Product Name:Acetamide,2-bromo-N-[(4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)methyl]-,(S)- (9CI)
CAS-nummer:131206-45-6
MF:C23H20BrN3O5
MW:498.326004981995
CID:188292
PubChem ID:123616
Update Time:2025-04-19

Acetamide,2-bromo-N-[(4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)methyl]-,(S)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Acetamide,2-bromo-N-[(4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)methyl]-,(S)- (9CI)
    • 10-bromoacetamidomethylcamptothecin
    • Acetamide,2-bromo-N-[(4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)me
    • BrCPT
    • 2-bromo-N-{[(4S)-4-ethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl]methyl}acetamide
    • Acetamide, 2-bromo-N-((4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl)methyl)-, (S)-
    • 131206-45-6
    • DTXSID00156955
    • 2-bromo-N-[[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl]methyl]acetamide
    • Inchi: 1S/C23H20BrN3O5/c1-2-23(31)16-7-18-20-14(10-27(18)21(29)15(16)11-32-22(23)30)6-13-5-12(3-4-17(13)26-20)9-25-19(28)8-24/h3-7,31H,2,8-11H2,1H3,(H,25,28)/t23-/m0/s1
    • InChI-sleutel: XLVWWPMMOJIPKB-QHCPKHFHSA-N
    • LACHT: BrCC(NCC1C=CC2=C(C=1)C=C1C(C3=CC4=C(COC([C@@]4(CC)O)=O)C(N3C1)=O)=N2)=O

Berekende eigenschappen

  • Exacte massa: 497.0587
  • Monoisotopische massa: 497.059
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 4
  • Complexiteit: 917
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.9
  • Topologisch pooloppervlak: 109Ų

Experimentele eigenschappen

  • Dichtheid: 1.68
  • Kookpunt: 921.2°C at 760 mmHg
  • Vlampunt: 510.9°C
  • Brekindex: 1.736
  • PSA: 108.83
Aanbevolen leveranciers
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD